Cas no 2228986-62-5 (3-(3-methoxyazetidin-3-yl)methylquinoline)

3-(3-methoxyazetidin-3-yl)methylquinoline 化学的及び物理的性質
名前と識別子
-
- 3-(3-methoxyazetidin-3-yl)methylquinoline
- 2228986-62-5
- 3-[(3-methoxyazetidin-3-yl)methyl]quinoline
- EN300-1785618
-
- インチ: 1S/C14H16N2O/c1-17-14(9-15-10-14)7-11-6-12-4-2-3-5-13(12)16-8-11/h2-6,8,15H,7,9-10H2,1H3
- InChIKey: ZJKVIWKJAKZWGR-UHFFFAOYSA-N
- SMILES: O(C)C1(CC2C=NC3C=CC=CC=3C=2)CNC1
計算された属性
- 精确分子量: 228.126263138g/mol
- 同位素质量: 228.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 265
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 34.2Ų
3-(3-methoxyazetidin-3-yl)methylquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1785618-1.0g |
3-[(3-methoxyazetidin-3-yl)methyl]quinoline |
2228986-62-5 | 1g |
$1500.0 | 2023-06-02 | ||
Enamine | EN300-1785618-10.0g |
3-[(3-methoxyazetidin-3-yl)methyl]quinoline |
2228986-62-5 | 10g |
$6450.0 | 2023-06-02 | ||
Enamine | EN300-1785618-0.05g |
3-[(3-methoxyazetidin-3-yl)methyl]quinoline |
2228986-62-5 | 0.05g |
$1261.0 | 2023-09-19 | ||
Enamine | EN300-1785618-0.1g |
3-[(3-methoxyazetidin-3-yl)methyl]quinoline |
2228986-62-5 | 0.1g |
$1320.0 | 2023-09-19 | ||
Enamine | EN300-1785618-0.5g |
3-[(3-methoxyazetidin-3-yl)methyl]quinoline |
2228986-62-5 | 0.5g |
$1440.0 | 2023-09-19 | ||
Enamine | EN300-1785618-2.5g |
3-[(3-methoxyazetidin-3-yl)methyl]quinoline |
2228986-62-5 | 2.5g |
$2940.0 | 2023-09-19 | ||
Enamine | EN300-1785618-5.0g |
3-[(3-methoxyazetidin-3-yl)methyl]quinoline |
2228986-62-5 | 5g |
$4349.0 | 2023-06-02 | ||
Enamine | EN300-1785618-5g |
3-[(3-methoxyazetidin-3-yl)methyl]quinoline |
2228986-62-5 | 5g |
$4349.0 | 2023-09-19 | ||
Enamine | EN300-1785618-0.25g |
3-[(3-methoxyazetidin-3-yl)methyl]quinoline |
2228986-62-5 | 0.25g |
$1381.0 | 2023-09-19 | ||
Enamine | EN300-1785618-1g |
3-[(3-methoxyazetidin-3-yl)methyl]quinoline |
2228986-62-5 | 1g |
$1500.0 | 2023-09-19 |
3-(3-methoxyazetidin-3-yl)methylquinoline 関連文献
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
3-(3-methoxyazetidin-3-yl)methylquinolineに関する追加情報
Introduction to 3-(3-methoxyazetidin-3-yl)methylquinoline (CAS No: 2228986-62-5)
3-(3-methoxyazetidin-3-yl)methylquinoline, identified by the Chemical Abstracts Service Number (CAS No) 2228986-62-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a quinoline core linked to a methoxy-substituted azetidine ring, has garnered attention due to its structural complexity and potential biological activities. The quinoline moiety is well-documented for its role in various pharmacological applications, while the azetidine ring introduces a unique scaffold that may contribute to distinct binding interactions with biological targets.
The structural motif of 3-(3-methoxyazetidin-3-yl)methylquinoline represents a fusion of two pharmacophoric regions that are frequently explored in drug discovery. Quinolines, in particular, have a long history of use in medicine, with derivatives such as chloroquine and hydroxychloroquine demonstrating efficacy in treating malaria and autoimmune diseases. The presence of the methoxyazetidine component adds an additional layer of chemical diversity, which may influence the compound's solubility, metabolic stability, and interactions with biological systems. This combination makes 3-(3-methoxyazetidin-3-yl)methylquinoline a promising candidate for further investigation in the development of novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential binding modes of such compounds with high precision. Studies have suggested that the quinoline ring may interact with aromatic pockets in target proteins, while the azetidine moiety could engage in hydrogen bonding or hydrophobic interactions. The methoxy group further modulates these interactions by introducing polarity and electronic effects. These insights are derived from high-throughput virtual screening (HTVS) campaigns, which have become an integral part of modern drug discovery pipelines. By leveraging these computational tools, researchers can prioritize compounds like 3-(3-methoxyazetidin-3-yl)methylquinoline for experimental validation based on their predicted binding affinities.
In vitro studies have begun to elucidate the biological profile of 3-(3-methoxyazetidin-3-yl)methylquinoline. Initial assays have focused on its interaction with enzymes and receptors relevant to inflammatory and infectious diseases. Preliminary results indicate that this compound exhibits moderate activity against certain bacterial strains, suggesting potential applications in antimicrobial therapy. Additionally, its structural features may allow it to modulate signaling pathways involved in immune responses. These findings are particularly intriguing given the growing concern over antibiotic resistance, where novel chemical scaffolds are urgently needed.
The synthesis of 3-(3-methoxyazetidin-3-yl)methylquinoline presents both challenges and opportunities for medicinal chemists. The integration of the quinoline and azetidine moieties requires careful consideration of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and enzymatic cascades, have improved the efficiency of constructing complex heterocyclic frameworks. These innovations not only facilitate the production of compounds like 2228986-62-5 but also enhance scalability for large-scale synthesis if future clinical development occurs.
From a medicinal chemistry perspective, the structural diversity introduced by the methoxyazetidine component offers a rich landscape for optimization. By systematically modifying substituents on either the quinoline or azetidine rings, chemists can explore a wide range of biological activities. For instance, replacing the methoxy group with other functional moieties might alter metabolic stability or enhance binding affinity for specific targets. Such modifications are guided by structure-activity relationship (SAR) studies, which provide critical insights into how small changes in molecular structure influence biological outcomes.
The potential therapeutic applications of 3-(3-methoxyazetidin-3-yl)methylquinoline extend beyond infectious diseases. Emerging research suggests that quinoline derivatives may also play roles in neurodegenerative disorders and cancer therapy. The ability of quinolines to cross the blood-brain barrier makes them particularly attractive for neurological applications, while their interaction with topoisomerases has been exploited in anticancer strategies. The unique combination of moieties in this compound could thus open new avenues for treating conditions that are currently difficult to address with existing therapies.
Regulatory considerations are also essential when evaluating compounds like 2228986-62-5 for clinical use. Ensuring compliance with Good Manufacturing Practices (GMP) and conducting rigorous toxicological assessments are critical steps before transitioning from preclinical to human trials. Collaborations between academic institutions and pharmaceutical companies can streamline these processes by leveraging shared resources and expertise. Such partnerships accelerate the translation of laboratory discoveries into viable therapeutic options for patients worldwide.
The future direction of research on 3-(3-methoxyazetidin-3-yl)methylquinoline will likely involve interdisciplinary approaches combining synthetic chemistry, computational modeling, and biological testing. Integrating machine learning algorithms into drug discovery workflows could further enhance the identification of promising derivatives based on large datasets generated from high-throughput experiments. As our understanding of disease mechanisms evolves, so too will our capacity to design molecules like this one that precisely target pathological processes without off-target effects.
In conclusion, 2228986-62-5, as represented by its systematic name 3-( 3 -methoxyazetidin - 3 - yl )methylquinoline, represents an exciting frontier in medicinal chemistry with broad therapeutic implications . Its unique structural features , coupled with preliminary evidence suggesting interesting biological activities , make it a valuable scaffold for further exploration . As research progresses , this compound holds promise not only as an antimicrobial agent but also as a lead structure for developing treatments against more complex diseases . The continued collaboration between academia , industry , and regulatory bodies will be instrumental in realizing this potential within an ethical framework that prioritizes patient safety.
2228986-62-5 (3-(3-methoxyazetidin-3-yl)methylquinoline) Related Products
- 27519-68-2(4-Hydroxy-N-propylbenzamide)
- 1806349-22-3(1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene)
- 2025-33-4(Benzo[c]isoxazol-3-amine)
- 2227918-63-8(3-(4-fluorophenyl)-4-(2R)-oxiran-2-yl-1H-pyrazole)
- 740796-15-0(2-chloro-1-4-(trifluoromethyl)pyridin-3-ylethan-1-one)
- 1268390-67-5(4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine)
- 1203189-40-5(2-(3-methylphenyl)-N-{1-(thiophen-2-yl)cyclopropylmethyl}acetamide)
- 1805302-66-2(4-(Aminomethyl)-2-chloro-6-(difluoromethyl)pyridine)
- 2167676-91-5(1-2-(1-hydroxy-3-methoxypropyl)-1,3-thiazol-4-ylethan-1-one)
- 1249277-32-4(1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one)




